2-Methyl-4-(p-tolyloxy)-6-(4-(m-tolylsulfonyl)piperazin-1-yl)pyrimidine
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Overview
Description
2-Methyl-4-(p-tolyloxy)-6-(4-(m-tolylsulfonyl)piperazin-1-yl)pyrimidine is a synthetic organic compound that belongs to the class of pyrimidines. This compound is characterized by its complex structure, which includes a pyrimidine ring substituted with p-tolyloxy and m-tolylsulfonyl groups, as well as a piperazine moiety. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(p-tolyloxy)-6-(4-(m-tolylsulfonyl)piperazin-1-yl)pyrimidine typically involves multiple steps, starting from readily available starting materials. A common synthetic route may include:
Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Introduction of the p-Tolyloxy Group: The p-tolyloxy group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable halogenated pyrimidine intermediate reacts with p-cresol in the presence of a base.
Attachment of the Piperazine Moiety: The piperazine ring can be introduced through a nucleophilic substitution reaction, where the pyrimidine intermediate reacts with a piperazine derivative.
Sulfonylation: The final step involves the sulfonylation of the piperazine nitrogen with m-toluenesulfonyl chloride in the presence of a base to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(p-tolyloxy)-6-(4-(m-tolylsulfonyl)piperazin-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogenation over a palladium catalyst.
Substitution: Nitration with nitric acid (HNO₃) and sulfuric acid (H₂SO₄), halogenation with bromine (Br₂) or chlorine (Cl₂).
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of sulfides.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
2-Methyl-4-(p-tolyloxy)-6-(4-(m-tolylsulfonyl)piperazin-1-yl)pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding. It can serve as a lead compound in drug discovery.
Medicine: Potential therapeutic applications, including as an anti-inflammatory, antimicrobial, or anticancer agent. Its interactions with biological targets are of particular interest.
Industry: Used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Methyl-4-(p-tolyloxy)-6-(4-(m-tolylsulfonyl)piperazin-1-yl)pyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors. For example, it could inhibit an enzyme by binding to its active site, thereby blocking substrate access. Alternatively, it could act as an agonist or antagonist at a receptor, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-(p-tolyloxy)pyrimidine: Lacks the piperazine and sulfonyl groups, making it less complex and potentially less active in biological systems.
4-(p-Tolyloxy)-6-(4-(m-tolylsulfonyl)piperazin-1-yl)pyrimidine: Similar structure but without the methyl group, which may affect its reactivity and biological activity.
2-Methyl-6-(4-(m-tolylsulfonyl)piperazin-1-yl)pyrimidine: Lacks the p-tolyloxy group, which could influence its chemical properties and applications.
Uniqueness
The uniqueness of 2-Methyl-4-(p-tolyloxy)-6-(4-(m-tolylsulfonyl)piperazin-1-yl)pyrimidine lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both p-tolyloxy and m-tolylsulfonyl groups, along with the piperazine moiety, makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-methyl-4-(4-methylphenoxy)-6-[4-(3-methylphenyl)sulfonylpiperazin-1-yl]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O3S/c1-17-7-9-20(10-8-17)30-23-16-22(24-19(3)25-23)26-11-13-27(14-12-26)31(28,29)21-6-4-5-18(2)15-21/h4-10,15-16H,11-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSAXPDKMHCWKAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=NC(=NC(=C2)N3CCN(CC3)S(=O)(=O)C4=CC=CC(=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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